molecular formula C10H16O2 B1661543 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 92015-51-5

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B1661543
CAS RN: 92015-51-5
M. Wt: 168.23 g/mol
InChI Key: FYOAMBSBKRDLQN-UHFFFAOYSA-N
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Description

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid is a chemical compound with the CAS Number: 92015-51-5 . It has a molecular weight of 168.24 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid and similar compounds has been a topic of interest in the field of organic chemistry . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The InChI code for 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid is 1S/C10H16O2/c1-9(2)6-4-5-10(9,3)7(6)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point range of 100-101 degrees Celsius . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Stereoselective Synthesis of Analogs : Compounds like 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been synthesized for their potential use as anticonvulsant and anxiolytic agents. This demonstrates the use of bicyclic compounds in the development of medications targeting neurological disorders (Pedregal & Prowse, 2002).

Chemical Structure and Analysis

  • Crystal Structure Analysis : Studies like the crystal structure determination of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid illustrate the application of bicyclic compounds in structural chemistry, providing insights into molecular configurations and interactions (Fortier et al., 1979).

Biological Applications

  • Biologically Active Molecules : Bicyclo[3.1.0]hexane and its derivatives are utilized in creating biologically active molecules. These compounds have found applications as nucleoside building blocks, intermediates in natural compound synthesis, and constituents in bioactive compounds (Jimeno et al., 2011).

Material Science

  • Polymer Science : In the field of polymer science, bicyclic compounds like 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid derivatives have been investigated for grafting applications, such as in the modification of low-density polyethylene (Pesetskii et al., 1997).

Safety and Hazards

The compound has been associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,6,6-trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)7(6)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOAMBSBKRDLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C2C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298093
Record name 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid

CAS RN

92015-51-5
Record name NSC120533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
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1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
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1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
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